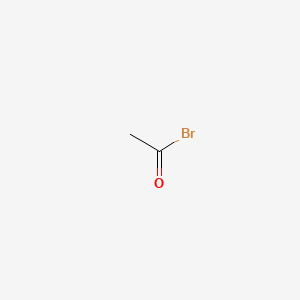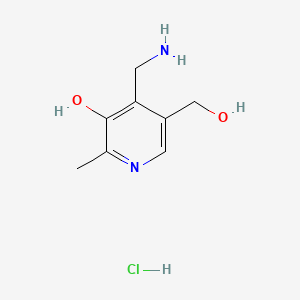![molecular formula C13H13N3OS B1215005 N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide CAS No. 5552-57-8](/img/structure/B1215005.png)
N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide: is a chemical compound with the molecular formula C13H13N3OS and a molecular weight of 259.33 g/mol. It is a member of the benzamides family and is characterized by the presence of a benzamide group attached to a sulfanylmethyl group, which is further connected to a 6-methylpyrimidin-4-yl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide typically involves the reaction of 6-methylpyrimidin-4-ylthiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
Chemistry: N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. It is being investigated for its efficacy in treating certain diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is valued for its reactivity and versatility in various chemical processes.
作用機序
The mechanism of action of N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling.
類似化合物との比較
- N-[[(6-methyl-4-pyrimidinyl)thio]methyl]benzamide
- N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]aniline
- N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]phenylacetamide
Comparison: this compound is unique due to its specific structural features, such as the benzamide group and the 6-methylpyrimidin-4-yl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
5552-57-8 |
|---|---|
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC名 |
N-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C13H13N3OS/c1-10-7-12(15-8-14-10)18-9-16-13(17)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
InChIキー |
RSJIWZOLNCBJPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SCNC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=NC=N1)SCNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide](/img/structure/B1214929.png)










